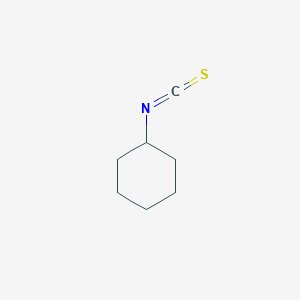

Cyclohexyl isothiocyanate

Description

Structure

3D Structure

Properties

IUPAC Name |

isothiocyanatocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c9-6-8-7-4-2-1-3-5-7/h7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZSJGCPBOVTKHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061532 | |

| Record name | Isothiocyanocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-82-3 | |

| Record name | Cyclohexyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexane, isothiocyanato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexyl isothiocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane, isothiocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isothiocyanocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclohexyl isothiocyanate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UF76U4DED | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of Cyclohexyl Isothiocyanate

Introduction

Cyclohexyl isothiocyanate (CH-ITC) is an organosulfur compound featuring a cyclohexyl group attached to the nitrogen atom of an isothiocyanate functional group (-N=C=S). This versatile molecule serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][] Its unique reactivity, conferred by the electrophilic carbon atom of the isothiocyanate moiety, allows for a wide range of chemical transformations, most notably the formation of thiourea (B124793) derivatives.[3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of cyclohexyl isothiocyanate, tailored for professionals in research and drug development. The potential biological activities, including antimicrobial and anticancer properties, are also discussed.[1][5]

Chemical and Physical Properties

Cyclohexyl isothiocyanate is a colorless to pale yellow liquid distinguished by a pungent odor characteristic of isothiocyanates.[1][5] It is sparingly soluble in water but demonstrates good solubility in a variety of organic solvents.[5][6] The cyclohexyl group, being a non-aromatic aliphatic substituent, influences the compound's lipophilicity and modulates the reactivity of the isothiocyanate group.[7]

Table 1: Physical and Chemical Properties of Cyclohexyl Isothiocyanate

| Property | Value | Reference(s) |

| CAS Number | 1122-82-3 | [8] |

| Molecular Formula | C₇H₁₁NS | [5] |

| Molecular Weight | 141.23 g/mol | [1] |

| Appearance | Clear, colorless to pale yellow liquid | [1][6] |

| Odor | Pungent | [5][6] |

| Boiling Point | 218-219 °C (lit.) | [1] |

| Density | 0.996 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.533 - 1.539 (lit.) | [1] |

| Flash Point | 95 °C (203 °F) - closed cup | |

| Water Solubility | 0.39 g/L (at 20 °C) | [6] |

| SMILES | C1CCC(CC1)N=C=S | [6] |

| InChIKey | MZSJGCPBOVTKHR-UHFFFAOYSA-N | [5] |

Spectral Data

Spectroscopic analysis is essential for the identification and characterization of cyclohexyl isothiocyanate. The key spectral features are summarized below.

Table 2: Spectroscopic Data for Cyclohexyl Isothiocyanate

| Technique | Key Features | Reference(s) |

| FT-IR | Strong, broad absorption band for the asymmetric -N=C=S stretch, typically in the 2140-1990 cm⁻¹ range. | [7] |

| ¹H NMR | Multiplets corresponding to the 11 protons of the cyclohexyl ring. A multiplet for the single proton attached to the nitrogen-bearing carbon is also present. | [9][10] |

| ¹³C NMR | Signals corresponding to the carbons of the cyclohexyl ring and the characteristic signal for the -N=C=S carbon. | [11] |

| Mass Spectrometry (GC-MS) | Molecular ion peak [M+] at m/z = 141. | [8][9] |

Chemical Reactivity and Mechanisms

The chemical behavior of cyclohexyl isothiocyanate is dominated by the electrophilic nature of the central carbon atom in the -N=C=S group, making it susceptible to attack by nucleophiles.[12] The cyclohexyl group is weakly electron-donating via an inductive effect, which slightly reduces the electrophilicity of this carbon compared to isothiocyanates with electron-withdrawing groups.[7]

Nucleophilic Addition Reactions

The most common reaction of isothiocyanates is nucleophilic addition, particularly with primary and secondary amines, to yield N,N'-disubstituted thioureas.[4] This reaction is typically rapid and exothermic.[4] Other nucleophiles like alcohols and water can also react, though generally under more forcing conditions. The compound is known to be moisture-sensitive, reacting with water.[13][14]

Caption: General mechanism of nucleophilic addition to cyclohexyl isothiocyanate.

Stability and Decomposition

Cyclohexyl isothiocyanate is stable under standard ambient conditions but is sensitive to moisture.[13][14] It can react violently with strong oxidizing agents, acids, strong bases, water, and alcohols.[14] When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx).[6][14]

Experimental Protocols

Detailed methodologies for the synthesis of cyclohexyl isothiocyanate and its subsequent reaction to form thioureas are provided below.

Synthesis of Cyclohexyl Isothiocyanate from Cyclohexylamine (B46788)

This protocol is adapted from a general one-pot process for synthesizing isothiocyanates from primary amines using carbon disulfide under aqueous conditions.[4][9] This method avoids the use of highly toxic reagents like thiophosgene.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine cyclohexylamine (20 mmol), potassium carbonate (K₂CO₃, 40 mmol), and 20 mL of water.

-

Formation of Dithiocarbamate (B8719985): Cool the flask in an ice bath. Add carbon disulfide (CS₂, 24 mmol) dropwise to the stirring suspension over 20-30 minutes, maintaining the temperature at or below room temperature.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. The formation of the intermediate dithiocarbamate salt can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Desulfurization: Cool the reaction mixture to 0 °C in an ice bath. Separately, prepare a solution of 2,4,6-trichloro-1,3,5-triazine (TCT, 10 mmol) in 15 mL of dichloromethane (B109758) (CH₂Cl₂).

-

Isothiocyanate Formation: Add the TCT solution dropwise to the vigorously stirring aqueous mixture over 30-60 minutes, keeping the temperature at 0 °C.

-

Work-up and Purification: After the addition is complete, stir the biphasic mixture for an additional 30 minutes at 0 °C. Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure cyclohexyl isothiocyanate.

Caption: Experimental workflow for the synthesis of cyclohexyl isothiocyanate.

Synthesis of a Thiourea Derivative

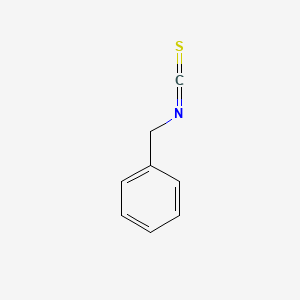

This protocol describes the general reaction of cyclohexyl isothiocyanate with a primary amine to form an N-cyclohexyl-N'-substituted thiourea.[4]

Experimental Protocol:

-

Reaction Setup: Dissolve cyclohexyl isothiocyanate (10 mmol) in a suitable solvent such as tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) (20 mL) in a round-bottom flask with a magnetic stirrer.

-

Amine Addition: Add the desired primary amine (e.g., benzylamine, 10 mmol) dropwise to the stirring solution at room temperature.

-

Reaction: The reaction is often exothermic and proceeds quickly. Stir the mixture for 1-2 hours at room temperature.

-

Product Isolation: The thiourea product often precipitates from the solution upon formation or after cooling. If so, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or isopropanol) to yield the pure thiourea derivative.

Applications in Drug Development and Research

Isothiocyanates (ITCs) are a class of compounds extensively studied for their health benefits, including chemopreventive and therapeutic properties.[15][16][17]

-

Anticancer Activity: ITCs are known to induce apoptosis, inhibit cell cycle progression, and modulate signaling pathways like MAPK in cancer cells.[17] They can also induce phase II detoxification enzymes, which help in neutralizing carcinogens.[16]

-

Antimicrobial Agents: CH-ITC and related compounds have been explored for their potential antimicrobial and antifungal activities.[6]

-

Synthetic Intermediate: As a versatile electrophile, CH-ITC is a valuable reagent for introducing the cyclohexylthiourea moiety into more complex molecules, a common scaffold in medicinal chemistry.[]

Biological Mechanism of Action: The Keap1-Nrf2 Pathway

A key mechanism for the chemopreventive effects of ITCs is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway.[15][18] Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Keap1, which targets it for degradation. Electrophilic compounds like ITCs can react with cysteine residues on Keap1, causing a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of protective genes, including phase II detoxification and antioxidant enzymes.[18]

Caption: Simplified Keap1-Nrf2 signaling pathway activated by isothiocyanates.

Safety and Handling

Cyclohexyl isothiocyanate is a hazardous chemical that requires strict safety protocols.

-

Hazards: It is corrosive and causes severe skin burns and eye damage.[8][19] It is harmful if swallowed, inhaled, or in contact with skin.[8][14] It is a skin and respiratory sensitizer, meaning it can cause allergic reactions upon exposure.[8][13] The compound is also a lachrymator (causes tears).[14][20]

-

Handling: Always handle cyclohexyl isothiocyanate in a well-ventilated chemical fume hood.[6] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[19][20] Avoid inhalation of vapors.[19]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[1][14] The compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen) if possible.[6][13] Store away from incompatible materials such as acids, bases, oxidizing agents, and water.[14]

-

First Aid: In case of skin contact, immediately wash off with soap and plenty of water.[19] For eye contact, rinse cautiously with water for several minutes.[19] If inhaled, move the person to fresh air.[19] In all cases of exposure, seek immediate medical attention.[19][21]

Conclusion

Cyclohexyl isothiocyanate is a valuable reagent with well-defined chemical properties and reactivity. Its ability to readily form thioureas makes it a cornerstone in the synthesis of various target molecules in the pharmaceutical and agrochemical industries. Furthermore, the growing body of research on the biological activities of isothiocyanates highlights the potential of CH-ITC and its derivatives as leads in drug discovery. A thorough understanding of its chemical properties, combined with stringent adherence to safety protocols, is essential for its effective and safe utilization in a research and development setting.

References

- 1. chemimpex.com [chemimpex.com]

- 3. CYCLOHEXYL ISOTHIOCYANATE | 1122-82-3 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. CAS 1122-82-3: Cyclohexyl isothiocyanate | CymitQuimica [cymitquimica.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Cyclohexyl Isothiocyanate|CAS 1122-82-3|Reagent [benchchem.com]

- 8. Cyclohexyl isothiocyanate | C7H11NS | CID 14289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 10. CYCLOHEXYL ISOTHIOCYANATE(1122-82-3) 1H NMR [m.chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. Isothiocyanate - Wikipedia [en.wikipedia.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]

- 16. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. chemicalbook.com [chemicalbook.com]

- 20. fishersci.co.uk [fishersci.co.uk]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Cyclohexyl Isothiocyanate (CAS 1122-82-3): A Technical Guide for Scientific Professionals

An In-depth Overview of its Synthesis, Properties, and Biological Potential in Drug Discovery

Cyclohexyl isothiocyanate (CAS No. 1122-82-3), a member of the versatile isothiocyanate class of organic compounds, serves as a significant building block in synthetic chemistry and has drawn interest for its potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and an exploration of its biological activities, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

Cyclohexyl isothiocyanate is a colorless to pale yellow liquid with a characteristic pungent odor.[1] Its chemical structure consists of a cyclohexane (B81311) ring bonded to an isothiocyanate functional group (-N=C=S). This functional group is highly electrophilic, making the compound reactive towards nucleophiles and a valuable intermediate in the synthesis of a wide range of heterocyclic and acyclic compounds.[1]

Table 1: Physicochemical Properties of Cyclohexyl Isothiocyanate

| Property | Value | Reference(s) |

| CAS Number | 1122-82-3 | [2][3] |

| Molecular Formula | C₇H₁₁NS | [2][3] |

| Molecular Weight | 141.24 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 219-220 °C | |

| Density | 1.034 - 1.039 g/cm³ @ 20°C | |

| Refractive Index | 1.533 - 1.539 @ 20°C | |

| IUPAC Name | isothiocyanatocyclohexane | [2][3] |

| Synonyms | Cyclohexane, isothiocyanato-; Isothiocyanic acid, cyclohexyl ester | [1][3] |

Table 2: Spectroscopic Data for Cyclohexyl Isothiocyanate

| Spectroscopic Data | Value | Reference(s) |

| Infrared (IR) Absorption | 2103 cm⁻¹ (strong, characteristic -N=C=S stretch) | [2] |

| ¹H NMR (CDCl₃) | δ 1.38–1.90 (m, 10H), 3.67–3.71 (m, 1H) | [2] |

| GC-EIMS (m/z) | 141 [M⁺, 90%], 55 (100%) | [2] |

Synthesis of Cyclohexyl Isothiocyanate

A general and efficient one-pot synthesis of cyclohexyl isothiocyanate from cyclohexylamine (B46788) has been reported, offering a high yield and straightforward procedure.[2]

Experimental Protocol: One-Pot Synthesis from Cyclohexylamine

Materials:

-

Cyclohexylamine

-

Potassium carbonate (K₂CO₃)

-

Carbon disulfide (CS₂)

-

Trichloroisocyanuric acid (TCT)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Water (H₂O)

Procedure:

-

To a mixture of cyclohexylamine (20 mmol) and potassium carbonate (5.52 g, 40 mmol) in 20 mL of water, add carbon disulfide (1.82 g, 24 mmol) dropwise over a period of 20-30 minutes at room temperature.

-

Stir the mixture for several hours until complete conversion is confirmed by gas chromatography (GC).

-

Cool the reaction mixture to 0 °C.

-

Add a solution of trichloroisocyanuric acid (1.85 g, 10 mmol) in 15 mL of dichloromethane dropwise.

-

After the addition is complete, stir the mixture for an additional 30 minutes.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by distillation to obtain pure cyclohexyl isothiocyanate.

This method has been reported to yield cyclohexyl isothiocyanate in 95% purity.[2]

Biological Activities and Potential Therapeutic Applications

Isothiocyanates as a class are well-documented for their broad-ranging biological activities, including anticancer and antimicrobial properties.[4][5][6] While specific quantitative data for cyclohexyl isothiocyanate is limited in publicly available literature, numerous studies have demonstrated the potent biological effects of its derivatives, suggesting that the cyclohexyl isothiocyanate scaffold is a promising starting point for the development of novel therapeutic agents.

Anticancer Activity of Cyclohexyl Isothiocyanate Derivatives

Research has primarily focused on the synthesis and evaluation of derivatives of cyclohexyl isothiocyanate for their antiproliferative and cytotoxic effects against various cancer cell lines.

Table 3: Anticancer Activity of Cyclohexyl Isothiocyanate Derivatives

| Derivative Class | Cell Line | Activity | IC₅₀ Value | Reference(s) |

| Thiosemicarbazide | K562 (Leukemia) | Cytotoxic | 9.92 µM | |

| Thiazoline-tetralin | MCF-7 (Breast) | Cytotoxic | 69.2 µM | [2] |

| Thiazoline-tetralin | A549 (Lung) | Apoptotic | - | [2] |

| Cyclohexylmethylaminoindenooxadiazinone | A549 (Lung) | Cytotoxic | 64.88 µg/mL | [2] |

| Cyclohexylmethylaminoindenooxadiazinone | HepG2 (Liver) | Cytotoxic | 39.18 µg/mL | [2] |

It is noteworthy that in one study, a series of thiohydantoin derivatives synthesized from cyclohexyl isothiocyanate did not exhibit significant activity against prostate cancer cell lines, underscoring the importance of the overall molecular structure for biological activity.

Antimicrobial Activity of Cyclohexyl Isothiocyanate Derivatives

Derivatives of cyclohexyl isothiocyanate have also been investigated for their ability to inhibit the growth of pathogenic microorganisms.

Table 4: Antimicrobial Activity of Cyclohexyl Isothiocyanate Derivatives

| Derivative Class | Microorganism | Activity | MIC Value | Reference(s) |

| Thiosemicarbazide | Bacillus subtilis | Antibacterial | - | |

| Thiosemicarbazide | Pseudomonas aeruginosa | Antibacterial | - | |

| Indole-1,2,4 triazole conjugates | Candida tropicalis | Antifungal | As low as 2 µg/mL | |

| Indole-1,2,4 triazole conjugates | Candida albicans | Antifungal | 2 µg/mL | |

| Indole-1,2,4 triazole conjugates | Gram-negative bacteria | Antibacterial | ~250 µg/mL |

General Experimental Protocols for Biological Evaluation

The following are general methodologies for assessing the biological activity of compounds like cyclohexyl isothiocyanate and its derivatives.

Antiproliferative Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for a further 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Procedure:

-

Prepare a serial dilution of the test compound in a 96-well microtiter plate with an appropriate growth medium.

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by visual inspection for the lowest concentration of the compound that shows no turbidity (no visible growth).

Signaling Pathways Modulated by Isothiocyanates

Isothiocyanates are known to exert their anticancer effects by modulating a variety of cellular signaling pathways. While the specific pathways affected by cyclohexyl isothiocyanate have not been extensively studied, research on related isothiocyanates, such as phenylhexyl isothiocyanate, has implicated the Wnt/β-catenin signaling pathway. The following diagram illustrates a generalized workflow for investigating the effect of an isothiocyanate on this pathway.

Caption: Workflow for studying the effect of Cyclohexyl Isothiocyanate on the Wnt/β-catenin pathway.

Conclusion

Cyclohexyl isothiocyanate is a readily synthesizable compound with a reactive functional group that makes it a valuable precursor for the synthesis of diverse molecular architectures. While direct evidence of its biological efficacy is still emerging, the significant anticancer and antimicrobial activities of its derivatives highlight the potential of the cyclohexyl isothiocyanate scaffold in the discovery of new therapeutic agents. Further investigation into the biological activities of the parent compound and the continued exploration of its derivatives are warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers embarking on the study of this intriguing molecule.

References

- 1. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclohexyl Isothiocyanate|CAS 1122-82-3|Reagent [benchchem.com]

- 3. pom.henu.edu.cn [pom.henu.edu.cn]

- 4. mdpi.com [mdpi.com]

- 5. Development of Isoselenocyanate Compounds' Syntheses and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

Cyclohexyl Isothiocyanate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexyl isothiocyanate (C7H11NS) is a versatile organosulfur compound characterized by a cyclohexyl ring attached to a reactive isothiocyanate functional group. This guide provides an in-depth overview of its molecular structure, chemical formula, and physicochemical properties. It details common synthetic routes and provides illustrative experimental protocols. Furthermore, this document explores the compound's notable biological activities, particularly its antimicrobial effects, and includes relevant safety and handling information. Spectroscopic data are summarized to aid in characterization. This technical paper is intended to be a comprehensive resource for researchers, chemists, and professionals in the field of drug development and material science.

Molecular Structure and Formula

Cyclohexyl isothiocyanate is an organic compound with the chemical formula C7H11NS.[1][2][3] Its structure consists of a cyclohexane (B81311) ring bonded to the nitrogen atom of an isothiocyanate (-N=C=S) functional group. The IUPAC name for this compound is isothiocyanatocyclohexane.[1]

The presence of the cyclohexyl group, a non-aromatic, cyclic aliphatic substituent, significantly influences the molecule's physicochemical properties, including its lipophilicity and the electrophilicity of the isothiocyanate carbon.

Molecular Visualization

The two-dimensional chemical structure of cyclohexyl isothiocyanate can be represented as follows:

Caption: 2D structure of Cyclohexyl Isothiocyanate.

Physicochemical Properties

Cyclohexyl isothiocyanate is typically a colorless to pale yellow liquid with a characteristic pungent odor.[2][4] It is soluble in organic solvents but has limited solubility in water.[2] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of Cyclohexyl Isothiocyanate

| Property | Value | Reference(s) |

| Molecular Formula | C7H11NS | [1][2][3][4] |

| Linear Formula | C6H11NCS | [5][6] |

| Molecular Weight | 141.23 - 141.24 g/mol | [1][4][5] |

| Appearance | Clear, colorless to pale yellow liquid | [2][4] |

| Density | 0.996 g/mL at 25 °C | [5][6] |

| Boiling Point | 218 - 219 °C | [4][5] |

| Refractive Index (n20/D) | 1.533 - 1.539 | [4][5] |

| Flash Point | 95 °C (203 °F) - closed cup | [5][6] |

| Water Solubility | 0.39 g/L at 20 °C | [7] |

| CAS Number | 1122-82-3 | [1][2][4] |

Synthesis of Cyclohexyl Isothiocyanate

Cyclohexyl isothiocyanate can be synthesized through several methods. A common and effective approach involves the reaction of cyclohexylamine (B46788) with a thiocarbonylating agent.

Synthesis from Cyclohexylamine and Thiophosgene (B130339)

This method relies on the reaction of cyclohexylamine with thiophosgene (CSCl2). The reaction is typically conducted in a biphasic system, for example, using dichloromethane (B109758) as the organic solvent and an aqueous solution of a base like sodium bicarbonate to neutralize the hydrochloric acid byproduct.

Experimental Workflow:

Caption: Synthesis of Cyclohexyl Isothiocyanate.

One-Pot Synthesis from Amines and Carbon Disulfide

An alternative, more environmentally friendly method involves a one-pot reaction of an amine with carbon disulfide in an aqueous medium.[8] This process generates a dithiocarbamate (B8719985) salt in situ, which is then treated with a desulfurylation reagent to yield the isothiocyanate.

Detailed Experimental Protocol (Illustrative) :

-

Formation of Dithiocarbamate Salt: To a mixture of cyclohexylamine (1.0 equiv.) and potassium carbonate (2.0 equiv.) in water, carbon disulfide (1.2 equiv.) is added dropwise at room temperature over a period of 2.5 hours. The mixture is stirred for an additional 2 hours after the addition is complete.

-

Desulfurylation: The reaction mixture is cooled to 0 °C. A solution of a desulfurylation agent, such as cyanuric chloride (0.5 equiv.), in a suitable organic solvent like dichloromethane is added dropwise over 4 hours.

-

Reaction Completion and Work-up: The mixture is stirred for another hour to ensure complete conversion. The organic layer is then separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude cyclohexyl isothiocyanate can be purified by vacuum distillation.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of cyclohexyl isothiocyanate.

Table 2: Spectroscopic Data for Cyclohexyl Isothiocyanate

| Technique | Key Features | Reference(s) |

| ¹H NMR | Signals corresponding to the protons of the cyclohexyl ring are typically observed in the upfield region of the spectrum. | [1][7] |

| ¹³C NMR | Resonances for the carbons of the cyclohexyl ring and the isothiocyanate carbon are present. | [1] |

| IR Spectroscopy | A strong, characteristic absorption band for the isothiocyanate (-N=C=S) group is observed in the range of 2100-2200 cm⁻¹. | [1] |

| Mass Spectrometry | The mass spectrum shows the molecular ion peak corresponding to the molecular weight of the compound. | [1] |

Biological Activity and Applications

Cyclohexyl isothiocyanate has garnered significant interest for its potential biological activities and applications in various fields.

Antimicrobial Properties

Isothiocyanates are known for their antimicrobial properties, and cyclohexyl isothiocyanate is no exception.[2] These compounds can disrupt bacterial cell membranes and inhibit essential enzymes.[9] Their efficacy has been demonstrated against a range of microorganisms.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

-

Preparation of Inoculum: A bacterial suspension is prepared in a suitable growth medium (e.g., Tryptic Soy Broth) and adjusted to a standardized concentration (e.g., ~5 x 10⁵ CFU/mL).

-

Serial Dilutions: A stock solution of cyclohexyl isothiocyanate is prepared in a solvent such as DMSO. Two-fold serial dilutions are then performed in a 96-well microtiter plate containing the growth medium to achieve a range of desired concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37 °C for 18-24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of cyclohexyl isothiocyanate that completely inhibits visible bacterial growth.

Other Applications

Beyond its antimicrobial activity, cyclohexyl isothiocyanate is utilized in:

-

Organic Synthesis: As a versatile building block for the synthesis of various compounds, including thioureas and other biologically active molecules.[2]

-

Agrochemicals: It serves as a precursor in the development of certain pesticides and herbicides.[4][7]

-

Material Science: Investigated for its potential role in developing new materials with enhanced properties.[4]

Safety and Handling

Cyclohexyl isothiocyanate is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed or in contact with skin.[1][10] It causes severe skin burns and eye damage and may cause an allergic skin reaction or asthma-like symptoms if inhaled.[1][11] It is also a lachrymator.[10]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[11] Use a suitable respirator when handling.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing.[10][12]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[2][10] It is sensitive to moisture.[10]

Conclusion

Cyclohexyl isothiocyanate is a valuable compound with a well-defined molecular structure and a range of interesting physicochemical and biological properties. Its utility in organic synthesis, agrochemicals, and potentially as an antimicrobial agent makes it a significant molecule for further research and development. This guide provides a foundational understanding of its key characteristics to support ongoing and future scientific endeavors. Proper safety protocols are paramount when working with this reactive and hazardous compound.

References

- 1. Cyclohexyl isothiocyanate | C7H11NS | CID 14289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. CN111548287A - Preparation method of cyclohexyl isocyanate - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. cbijournal.com [cbijournal.com]

- 6. rsc.org [rsc.org]

- 7. CYCLOHEXYL ISOTHIOCYANATE(1122-82-3) 1H NMR [m.chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Cyclohexane, isothiocyanato- [webbook.nist.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. edepot.wur.nl [edepot.wur.nl]

Synthesis of Cyclohexyl Isothiocyanate from Cyclohexylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing cyclohexyl isothiocyanate from cyclohexylamine (B46788). Cyclohexyl isothiocyanate is a valuable building block in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals, due to the versatile reactivity of the isothiocyanate functional group. This document details established experimental protocols, presents comparative quantitative data, and illustrates reaction pathways and workflows to aid researchers in selecting and implementing the most suitable synthetic strategy.

Introduction

The synthesis of isothiocyanates from primary amines is a fundamental transformation in organic chemistry. The two most prevalent methods for the preparation of cyclohexyl isothiocyanate from cyclohexylamine are the use of thiophosgene (B130339) and, more commonly, the reaction with carbon disulfide to form an intermediate dithiocarbamate (B8719985) salt, which is subsequently decomposed. The latter method is generally preferred due to the high toxicity of thiophosgene.[1][2] This guide will focus on these two core methodologies, providing detailed protocols and comparative data.

Comparative Data of Synthetic Methods

The selection of a synthetic method for cyclohexyl isothiocyanate can be guided by factors such as yield, reaction conditions, safety, and the availability of reagents. The following table summarizes quantitative data for different synthetic approaches.

| Method | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| Dithiocarbamate Route | Cyclohexylamine, CS₂, K₂CO₃, TCT | Water/CH₂Cl₂ | Several hours | 0 - Room Temp. | 95 | [3] |

| Dithiocarbamate Route | Cyclohexylamine, CS₂, Et₃N, TsCl | Dichloromethane (B109758) | 30 minutes | Room Temp. | 75-97 (general) | [1] |

| Dithiocarbamate Route | Cyclohexylamine, CS₂, Et₃N, Boc₂O, DMAP | Ethanol | ~20 minutes | 0 - Room Temp. | High (general) | [4] |

| Thiophosgene Route | Cyclohexylamine, Thiophosgene, NaHCO₃ | Dichloromethane/Water | 1 hour | Room Temp. | High (general) | [5] |

Experimental Protocols

Method 1: Dithiocarbamate Formation followed by Desulfurization

This is the most common and generally safer method for the synthesis of isothiocyanates.[1] It proceeds in two steps, which can often be performed in a one-pot procedure: the formation of a dithiocarbamate salt from the amine and carbon disulfide, followed by the decomposition of this salt using a desulfurizing agent.

This method has been reported to give a high yield of cyclohexyl isothiocyanate.[3]

Procedure:

-

To a mixture of cyclohexylamine (20 mmol) and potassium carbonate (K₂CO₃, 40 mmol) in 20 mL of water, add carbon disulfide (CS₂, 24 mmol) dropwise over a period of 20-30 minutes at room temperature.

-

Stir the mixture for several hours until the complete conversion of cyclohexylamine is observed (monitoring by GC or TLC is recommended).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of 2,4,6-trichloro-1,3,5-triazine (TCT, 10 mmol) in 15 mL of dichloromethane (CH₂Cl₂) dropwise.

-

After the addition is complete, stir the mixture for another 30 minutes.

-

Basify the mixture to a pH >11 with 6 N NaOH.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude cyclohexyl isothiocyanate.

-

Purify the product by vacuum distillation.

This protocol allows for the in situ generation of the dithiocarbamate salt and its subsequent decomposition.[1][6]

Procedure:

-

To a solution of cyclohexylamine (1 equivalent) and triethylamine (B128534) (Et₃N, 2 equivalents) in dichloromethane, add carbon disulfide (CS₂, 1.1 equivalents) at room temperature.

-

Stir the mixture for a short period to allow for the formation of the triethylammonium (B8662869) dithiocarbamate salt.

-

Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 equivalents) in dichloromethane.

-

Stir the reaction mixture at room temperature for approximately 30 minutes.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography or vacuum distillation.

This method is advantageous due to the formation of volatile byproducts, simplifying the work-up.[2][4]

Procedure:

-

In a round-bottom flask, dissolve cyclohexylamine (1 equivalent) and triethylamine (1 equivalent) in absolute ethanol.

-

Add an excess of carbon disulfide (CS₂) and stir the mixture for 5-30 minutes at room temperature.

-

Cool the reaction mixture in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.1 equivalents) in absolute ethanol, followed by a catalytic amount (1-3 mol%) of 4-dimethylaminopyridine (B28879) (DMAP) or 1,4-diazabicyclo[2.2.2]octane (DABCO) in absolute ethanol.

-

Keep the reaction mixture in the ice bath for 5 minutes, then allow it to warm to room temperature.

-

Stir for an additional 5 minutes after the evolution of gas has ceased (approximately 10 minutes).

-

Evaporate the solvent and volatile byproducts in vacuo to yield the crude cyclohexyl isothiocyanate, which is often of high purity. Further purification can be achieved by vacuum distillation if necessary.

Method 2: Reaction with Thiophosgene

This is a classic method for the synthesis of isothiocyanates.[2] However, due to the extreme toxicity of thiophosgene, this procedure should be performed with great caution in a well-ventilated fume hood.

Procedure:

-

In a round-bottom flask, charge cyclohexylamine (1 equivalent), dichloromethane (CH₂Cl₂), and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Stir the biphasic mixture vigorously at room temperature.

-

Slowly add thiophosgene (CSCl₂, 1.2 equivalents) to the mixture.

-

Continue stirring for 1 hour at room temperature.

-

Separate the organic and aqueous phases.

-

Extract the aqueous phase with dichloromethane (3 times).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation.

Visualizations

Reaction Pathways

Caption: General reaction pathways for the synthesis of cyclohexyl isothiocyanate.

Experimental Workflow: Dithiocarbamate Route (One-Pot)

Caption: A generalized experimental workflow for the one-pot synthesis via the dithiocarbamate route.

Conclusion

The synthesis of cyclohexyl isothiocyanate from cyclohexylamine can be achieved through multiple effective routes. The choice of method will depend on the specific requirements of the researcher, including scale, available equipment, and safety considerations. The dithiocarbamate pathway, particularly with modern desulfurizing agents like TCT or Boc₂O, offers a safer and often high-yielding alternative to the traditional thiophosgene method. The detailed protocols and comparative data in this guide are intended to assist researchers in making an informed decision for their synthetic needs.

References

- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cbijournal.com [cbijournal.com]

- 3. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 4. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 5. rsc.org [rsc.org]

- 6. Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts [organic-chemistry.org]

Spectroscopic Profile of Cyclohexyl Isothiocyanate: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cyclohexyl isothiocyanate (C₇H₁₁NS), a versatile reagent in organic synthesis. The document details its infrared (IR) and nuclear magnetic resonance (NMR) spectral characteristics, offering a foundational resource for its identification, characterization, and application in research and development.

Infrared (IR) Spectroscopy

The infrared spectrum of cyclohexyl isothiocyanate is characterized by the prominent absorption band of the isothiocyanate functional group and the typical absorptions of a cyclohexane (B81311) ring. The data presented here is consistent with spectra available from the Spectral Database for Organic Compounds (SDBS).

Table 1: Key IR Absorption Bands for Cyclohexyl Isothiocyanate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2936 | Strong | C-H Asymmetric Stretch (Cyclohexane CH₂) |

| 2858 | Strong | C-H Symmetric Stretch (Cyclohexane CH₂) |

| 2100 | Very Strong, Broad | -N=C=S Asymmetric Stretch |

| 1450 | Medium | CH₂ Scissoring (Cyclohexane) |

Interpretation: The most diagnostic feature in the IR spectrum is the very strong and broad absorption at approximately 2100 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group.[1] The strong absorptions at 2936 cm⁻¹ and 2858 cm⁻¹ are attributed to the asymmetric and symmetric C-H stretching vibrations of the methylene (B1212753) groups in the cyclohexane ring, respectively. A medium intensity band around 1450 cm⁻¹ corresponds to the scissoring vibration of these CH₂ groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of cyclohexyl isothiocyanate. The chemical shifts are influenced by the electron-withdrawing nature of the isothiocyanate group.

¹H NMR Spectroscopy

The ¹H NMR spectrum shows a series of multiplets corresponding to the protons of the cyclohexane ring. The proton attached to the carbon bearing the isothiocyanate group (H-1) is the most deshielded.

Table 2: ¹H NMR Spectroscopic Data for Cyclohexyl Isothiocyanate (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 3.55 - 3.45 | Multiplet | 1H | H-1 |

| 2.10 - 2.00 | Multiplet | 2H | H-2e, H-6e (equatorial) |

| 1.85 - 1.75 | Multiplet | 2H | H-3e, H-5e (equatorial) |

| 1.65 - 1.55 | Multiplet | 1H | H-4e (equatorial) |

| 1.50 - 1.20 | Multiplet | 5H | H-2a, H-3a, H-4a, H-5a, H-6a (axial) |

Note: Assignments for the cyclohexyl protons can be complex due to overlapping multiplets and are based on typical chemical shift ranges and data from analogous structures.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum displays four distinct signals for the seven carbon atoms due to the molecule's symmetry. The carbon of the isothiocyanate group is significantly deshielded.

Table 3: ¹³C NMR Spectroscopic Data for Cyclohexyl Isothiocyanate (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 130.5 | -N=C =S |

| 58.5 | C-1 |

| 32.8 | C-2, C-6 |

| 25.3 | C-3, C-5 |

| 24.5 | C-4 |

Interpretation: The isothiocyanate carbon (-N=C=S) appears at approximately 130.5 ppm. It is worth noting that the signal for the isothiocyanate carbon can sometimes be broad or have a low intensity, a phenomenon described as "near-silence," which is attributed to the quadrupolar relaxation effects of the adjacent ¹⁴N nucleus and the structural flexibility of the NCS group.[2] The carbon atom directly attached to the nitrogen (C-1) is found at around 58.5 ppm. The remaining carbons of the cyclohexane ring (C-2/C-6, C-3/C-5, and C-4) resonate in the aliphatic region between 24 and 33 ppm.

Experimental Protocols

The following are detailed methodologies for acquiring the IR and NMR spectra of cyclohexyl isothiocyanate.

Infrared (IR) Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its startup diagnostics.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

-

Sample Application: As cyclohexyl isothiocyanate is a liquid, place a small drop directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

Data Processing and Cleaning: After data acquisition, the spectrum is automatically processed (background subtraction, Fourier transform). Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: Prepare the NMR sample by dissolving approximately 5-10 mg of cyclohexyl isothiocyanate in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument is then tuned and the magnetic field homogeneity is optimized by shimming.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Use a spectral width appropriate for the expected chemical shift range (e.g., 0-10 ppm). A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 0-200 ppm) is necessary. A significantly larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio, particularly for the quaternary isothiocyanate carbon. A longer relaxation delay may be necessary for the quantitative observation of all carbon signals.

-

Data Processing: The acquired Free Induction Decays (FIDs) for both ¹H and ¹³C spectra are processed using Fourier transformation. The resulting spectra are then phased and baseline corrected. Chemical shifts are referenced to the internal standard (TMS).

Visualization of Spectroscopic Workflow

The logical flow from sample to final structural confirmation via spectroscopic analysis is depicted in the following diagram.

References

Cyclohexyl Isothiocyanate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of cyclohexyl isothiocyanate in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on presenting known qualitative data, predicting solubility based on chemical properties, and providing a detailed experimental protocol for researchers to determine precise solubility values.

Core Concepts: Solubility Profile

Cyclohexyl isothiocyanate is a versatile chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring a nonpolar cyclohexyl ring and a polar isothiocyanate group (-N=C=S), dictates its solubility characteristics. Following the principle of "like dissolves like," it is anticipated to be soluble in a range of common organic solvents.[2] The presence of the isothiocyanate group allows for dipole-dipole interactions with polar solvents, while the cyclohexyl moiety contributes to its solubility in nonpolar environments.

Quantitative and Qualitative Solubility Data

Table 1: Solubility of Cyclohexyl Isothiocyanate

| Solvent | Chemical Class | Predicted/Observed Solubility | Temperature (°C) | Citation |

| Water | Protic | 0.39 g/L (Slightly Soluble) | 20 | [1] |

| Alcohols (e.g., Ethanol, Methanol) | Protic | Soluble | Not Specified | [3] |

| Chloroform | Halogenated | Slightly Soluble | Not Specified | |

| Ethyl Acetate | Ester | Slightly Soluble | Not Specified | |

| Acetone | Ketone | Predicted to be Soluble | Not Specified | |

| Diethyl Ether | Ether | Predicted to be Soluble | Not Specified | |

| Toluene | Aromatic Hydrocarbon | Predicted to be Soluble | Not Specified | |

| Hexane | Aliphatic Hydrocarbon | Predicted to be Soluble | Not Specified |

Note: "Predicted to be Soluble" is based on the general solubility of isothiocyanates and the chemical structure of cyclohexyl isothiocyanate.

Experimental Protocol: Determination of Solubility

To obtain precise quantitative solubility data, the saturation shake-flask method followed by quantitative analysis is a widely accepted and reliable technique.[4]

Objective: To determine the equilibrium solubility of cyclohexyl isothiocyanate in a selected organic solvent at a specified temperature.

Materials:

-

Cyclohexyl isothiocyanate (of known purity)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of cyclohexyl isothiocyanate to a glass vial. The excess solid should be visible to ensure saturation.

-

Add a known volume of the selected organic solvent to the vial.

-

Tightly seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the calibration range of the analytical method.

-

Analyze the diluted solution using a validated HPLC method to determine the concentration of cyclohexyl isothiocyanate.

-

The solubility is then calculated based on the measured concentration and the dilution factor.

-

Visualization of Experimental Workflow and Biological Pathways

To aid in the understanding of the experimental process and the biological relevance of isothiocyanates, the following diagrams are provided.

References

An In-depth Technical Guide to the Reactivity of the Isothiocyanate Functional Group

For Researchers, Scientists, and Drug Development Professionals

The isothiocyanate functional group (R-N=C=S) is a cornerstone of chemical biology and drug development, prized for its unique reactivity profile. As potent electrophiles, isothiocyanates readily form covalent bonds with a variety of biological nucleophiles, a characteristic that has been harnessed for applications ranging from protein sequencing to the development of anticancer therapeutics. This technical guide provides a comprehensive overview of the core reactivity of isothiocyanates, detailing their interactions with key biological functional groups, summarizing quantitative kinetic data, and providing established experimental protocols for their study.

Core Reactivity Principles

The reactivity of the isothiocyanate group is dictated by the electrophilic nature of the central carbon atom. This carbon is susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate that subsequently rearranges to form a stable covalent adduct. The rate and specificity of this reaction are influenced by several factors, including the nature of the nucleophile, the steric and electronic properties of the isothiocyanate's substituent (R group), and the reaction conditions, most notably pH.

Reaction with Amines: The Formation of Thioureas

Isothiocyanates react readily with primary and secondary amines to form stable N,N'-disubstituted thiourea (B124793) derivatives.[1][2] This reaction is highly efficient and forms the basis of many bioconjugation strategies and the renowned Edman degradation for protein sequencing.[3][4][5] The reaction proceeds via a nucleophilic addition of the amine nitrogen to the electrophilic carbon of the isothiocyanate.[1]

The reaction rate is dependent on the nucleophilicity of the amine, with electron-donating groups on the amine increasing the rate and electron-withdrawing groups decreasing it.[1] Conversely, electron-withdrawing groups on the isothiocyanate enhance its electrophilicity and accelerate the reaction.[1] The reaction is typically carried out in organic solvents such as tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) (MeCN) and often proceeds rapidly at room temperature.[6]

This reaction is also pH-dependent, with a preference for alkaline conditions (pH 9-11) where the amine is deprotonated and thus more nucleophilic.[7][8]

Caption: Formation of a thiourea from an isothiocyanate and a primary amine.

Reaction with Thiols: The Formation of Dithiocarbamates

Isothiocyanates react with thiol groups, such as the side chain of cysteine residues in proteins, to form dithiocarbamate (B8719985) adducts.[8][9] This reaction is of particular significance in a biological context, as it is a key mechanism by which isothiocyanate-containing compounds exert their biological effects.[9] The reaction with glutathione (B108866) (GSH), a major intracellular antioxidant, is a critical determinant of the cellular metabolism and activity of isothiocyanates.[10][11]

Unlike the reaction with amines, the formation of dithiocarbamates is reversible.[9] This allows for the potential of "transthiocarbamoylation," where an isothiocyanate can be transferred from one thiol to another.[9] The reaction with thiols is favored under slightly acidic to neutral conditions (pH 6-8).[7][8]

Caption: Formation of a dithiocarbamate from an isothiocyanate and a thiol.

Reaction with Alcohols and Water (Hydrolysis)

The reaction of isothiocyanates with alcohols to form thiocarbamates and with water to form dithiocarbamic acids (which are unstable and decompose to an amine and carbonyl sulfide) is generally much slower than their reactions with amines and thiols. While these reactions can occur, they are often not the primary pathway in a biological system where more potent nucleophiles are abundant.

Quantitative Reactivity Data

The reactivity of different isothiocyanates can vary significantly based on their chemical structure. This is a critical consideration in drug design, where the desired outcome may be a highly reactive compound for rapid target engagement or a less reactive compound for improved stability and reduced off-target effects.

Table 1: Non-Enzymatic Second-Order Rate Constants for the Reaction of Isothiocyanates with Glutathione (GSH)

| Isothiocyanate | Structure | Rate Constant (k) (M⁻¹min⁻¹) at 25-30°C, pH 6.5 | Reference |

| Benzyl Isothiocyanate (BITC) | C₆H₅CH₂NCS | 130 | [10] |

| Allyl Isothiocyanate (AITC) | CH₂=CHCH₂NCS | 75 | [10] |

| Sulforaphane (SFN) | CH₃S(O)(CH₂)₄NCS | 45 | [10] |

Note: The presence of glutathione S-transferases (GSTs) in vivo can significantly accelerate these reaction rates.[10]

Table 2: Half-maximal Inhibitory Concentration (IC50) of Isothiocyanates in Cancer Cell Lines

| Isothiocyanate | Cancer Cell Line | IC50 (µM) | Reference |

| Sulforaphane (SFN) | PC-3 (Prostate) | 15 | [12] |

| Phenethyl Isothiocyanate (PEITC) | A549 (Lung) | 5 | [12] |

| Allyl Isothiocyanate (AITC) | HCT116 (Colon) | 20 | [12] |

| Benzyl Isothiocyanate (BITC) | MCF-7 (Breast) | 10 | [12] |

Experimental Protocols

General Protocol for the Synthesis of a Thiourea from an Isothiocyanate and an Amine

This protocol describes a standard procedure for the synthesis of an N,N'-disubstituted thiourea in a laboratory setting.[1][6]

Materials:

-

Substituted Isothiocyanate (1.0 mmol)

-

Substituted Amine (1.0 mmol)

-

Anhydrous Tetrahydrofuran (THF) (10 mL)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the amine (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

To the stirring solution, add the corresponding isothiocyanate (1.0 mmol) at room temperature.

-

Stir the resulting mixture at room temperature. The reaction is often exothermic and proceeds rapidly.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane (B92381) and ethyl acetate.

-

Upon completion, the product can often be isolated by simple filtration if it precipitates.

-

If the product does not precipitate, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica (B1680970) gel if necessary.

Protocol for Kinetic Analysis of Isothiocyanate Reactions using HPLC

This method allows for the quantitative determination of reaction rates between an isothiocyanate and a nucleophile.[10]

Materials:

-

Isothiocyanate of interest

-

Nucleophile (e.g., glutathione, N-acetylcysteine)

-

Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

Quenching solution (e.g., 10% formic acid)

-

HPLC system with a suitable detector (e.g., DAD or MS)

-

C18 reverse-phase HPLC column

Procedure:

-

Reagent Preparation: Prepare stock solutions of the isothiocyanate and the nucleophile in the reaction buffer.

-

Reaction Setup: In a thermostatted reaction vessel, combine the reaction buffer and the nucleophile solution at the desired concentrations.

-

Initiate the Reaction: Start the reaction by adding the isothiocyanate stock solution to the vessel.

-

Time-Point Sampling and Quenching: At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture. Immediately add the aliquot to a vial containing the quenching solution to stop the reaction.

-

HPLC Analysis: Inject the quenched samples into the HPLC system.

-

Data Analysis: Determine the concentrations of the reactants and products at each time point by integrating the respective peak areas from the chromatograms. Plot the concentration of the reactant versus time and fit the data to the appropriate rate law to determine the rate constant.

Caption: Experimental workflow for determining isothiocyanate reaction kinetics via HPLC.

Role in Signaling Pathways and Drug Development

The reactivity of isothiocyanates is central to their biological activity, including their well-documented anticancer properties.[12][13][14] Isothiocyanates modulate a number of critical cellular signaling pathways, often through the covalent modification of key regulatory proteins.

The Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[15] Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Isothiocyanates can react with specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[15] Nrf2 then translocates to the nucleus and initiates the transcription of genes that protect the cell from oxidative stress and inflammation.

Caption: Activation of the Nrf2 pathway by isothiocyanates.

The NF-κB Pathway

Nuclear factor-kappa B (NF-κB) is a key regulator of the inflammatory response.[15] Isothiocyanates have been shown to inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects.[15] This can occur through various mechanisms, including the inhibition of IκB kinase (IKK), which is responsible for phosphorylating the inhibitor of NF-κB (IκB).

Apoptosis and Cell Cycle Arrest

Isothiocyanates can induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells, contributing to their anticancer activity.[13][14] These effects are often mediated by the modulation of key signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the Bcl-2 family of proteins.[13]

Conclusion

The isothiocyanate functional group possesses a rich and versatile chemistry that is of profound importance to researchers in the life sciences. Its ability to form stable covalent bonds with biological nucleophiles underpins its utility in a wide range of applications, from fundamental biochemical tools to promising therapeutic agents. A thorough understanding of the principles governing isothiocyanate reactivity, coupled with robust experimental methodologies, is essential for the continued exploration and exploitation of this remarkable functional group in drug development and beyond.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Edman degradation - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. academic.oup.com [academic.oup.com]

- 12. benchchem.com [benchchem.com]

- 13. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

Cyclohexyl Isothiocyanate: A Versatile Building Block for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cyclohexyl isothiocyanate, a colorless to pale yellow liquid with a characteristic pungent odor, has emerged as a valuable and versatile building block in organic chemistry. Its unique reactivity, stemming from the electrophilic carbon atom of the isothiocyanate moiety, allows for the construction of a diverse array of nitrogen- and sulfur-containing heterocyclic compounds. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a focus on detailed experimental protocols and quantitative data to empower researchers in their synthetic endeavors.

Synthesis of Cyclohexyl Isothiocyanate

The preparation of cyclohexyl isothiocyanate is most commonly achieved through the reaction of cyclohexylamine (B46788) with a thiocarbonylating agent. Two primary methods are widely employed:

Method A: Reaction with Thiophosgene (B130339)

This method involves the reaction of cyclohexylamine with thiophosgene in a biphasic system. The base neutralizes the hydrochloric acid byproduct.

Method B: Reaction with Carbon Disulfide

A more common and less hazardous approach involves the formation of a dithiocarbamate (B8719985) salt from cyclohexylamine and carbon disulfide, followed by decomposition to the isothiocyanate using a desulfurizing agent.[1]

Experimental Protocol: Synthesis from Cyclohexylamine and Carbon Disulfide [1]

This one-pot procedure details the formation of the dithiocarbamate salt intermediate followed by desulfurization.

-

Step 1: Formation of the Dithiocarbamate Salt. In a round-bottom flask, a mixture of cyclohexylamine (1.0 equiv.), and triethylamine (B128534) (1.5 equiv.) in a suitable solvent like dichloromethane (B109758) is prepared. Carbon disulfide (1.1 equiv.) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature until the formation of the triethylammonium (B8662869) dithiocarbamate salt is complete, which can be monitored by TLC.

-

Step 2: Desulfurization. The reaction mixture is cooled to 0 °C, and a desulfurizing agent such as tosyl chloride (1.1 equiv.) is added portion-wise. The reaction is stirred at room temperature until completion.

-

Work-up and Purification. The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to afford cyclohexyl isothiocyanate.

Table 1: Synthesis of Cyclohexyl Isothiocyanate

| Starting Materials | Reagents | Solvent | Reaction Time | Yield |

| Cyclohexylamine, Carbon Disulfide | Triethylamine, Tosyl Chloride | Dichloromethane | 4-6 hours | Good to Excellent[2] |

Applications in the Synthesis of Heterocyclic Compounds

The electrophilic nature of the isothiocyanate carbon makes cyclohexyl isothiocyanate an excellent precursor for a variety of heterocyclic systems.

Synthesis of Thioureas

The reaction of cyclohexyl isothiocyanate with primary or secondary amines is a straightforward and high-yielding method for the synthesis of N,N'-disubstituted thioureas.[1] This reaction is often rapid and exothermic.

Experimental Protocol: General Synthesis of N-Aryl/Alkyl-N'-cyclohexylthioureas [1]

-

Reaction Setup. To a solution of the primary or secondary amine (1.0 equiv.) in a suitable solvent such as tetrahydrofuran (B95107) (THF) or acetonitrile, cyclohexyl isothiocyanate (1.0 equiv.) is added dropwise at room temperature with stirring.

-

Reaction and Monitoring. The reaction is typically stirred at room temperature for 1-3 hours. The progress of the reaction can be monitored by TLC.

-

Work-up and Purification. Upon completion, the solvent is removed under reduced pressure. The resulting crude product is often pure enough for subsequent steps. If necessary, it can be purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water) or by column chromatography on silica (B1680970) gel.

Table 2: Synthesis of Representative N-Cyclohexylthiourea Derivatives

| Amine | Product | Solvent | Reaction Time | Yield (%) |

| Aniline | N-Phenyl-N'-cyclohexylthiourea | THF | 2 hours | >95 |

| 4-Chloroaniline | N-(4-Chlorophenyl)-N'-cyclohexylthiourea | Acetonitrile | 3 hours | High |

| Cyclohexylamine | N,N'-Dicyclohexylthiourea | Dichloromethane | 2 hours | 80-86[3][4] |

Spectroscopic Data for N,N'-Dicyclohexylthiourea:

-

Melting Point: 178-182 °C[4]

-

1H NMR: Expected signals for cyclohexyl protons.

-

13C NMR: Expected signals for cyclohexyl carbons and the thiocarbonyl carbon.

-

IR (KBr, cm-1): Characteristic absorptions for N-H stretching and C=S stretching.

Logical Workflow for Thiourea (B124793) Synthesis

Caption: General workflow for the synthesis of thioureas from cyclohexyl isothiocyanate.

Synthesis of Thiazoles

Cyclohexyl isothiocyanate is a key reagent in the Cook-Heilbron synthesis of 5-aminothiazoles. This reaction involves the condensation of an α-aminonitrile with an isothiocyanate.[5]

Experimental Protocol: Synthesis of 2-(Cyclohexylamino)-5-aminothiazole Derivatives (General Procedure)

-

Reaction Setup. An α-aminonitrile (1.0 equiv.) is dissolved in a suitable solvent such as ethanol or pyridine. Cyclohexyl isothiocyanate (1.0 equiv.) is added to the solution.

-

Reaction Conditions. The reaction mixture is typically stirred at room temperature or heated to reflux for several hours, depending on the reactivity of the α-aminonitrile. The reaction progress is monitored by TLC.

-

Work-up and Purification. After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography or recrystallization to yield the desired 5-aminothiazole derivative.

Reaction Scheme for Cook-Heilbron Thiazole Synthesis

Caption: Cook-Heilbron synthesis of 5-aminothiazoles.

Synthesis of Triazoles

Substituted 1,2,4-triazole-5-thiones can be synthesized from cyclohexyl isothiocyanate by reaction with hydrazines to form a thiosemicarbazide (B42300) intermediate, followed by cyclization.[6]

Experimental Protocol: Synthesis of 1-Aryl-4-cyclohexyl-1,2,4-triazole-5-thiones (General Procedure)

-

Step 1: Formation of Thiosemicarbazide. To a solution of a substituted hydrazine (B178648) (1.0 equiv.) in ethanol, cyclohexyl isothiocyanate (1.0 equiv.) is added. The mixture is stirred at room temperature or gently heated to form the corresponding 1-aryl-4-cyclohexylthiosemicarbazide.

-

Step 2: Cyclization. The isolated thiosemicarbazide is then refluxed in an aqueous solution of sodium hydroxide (B78521) (e.g., 2M) for several hours.

-

Work-up and Purification. The reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent to give the pure 1,2,4-triazole-5-thione.

Synthesis of Tetrazoles

Cyclohexyl isothiocyanate can be converted to 1-cyclohexyl-1H-tetrazole-5-thiol through a [3+2] cycloaddition reaction with an azide (B81097) source.

Experimental Protocol: Synthesis of 1-Cyclohexyl-1H-tetrazole-5-thiol

-

Reaction Setup. To a solution of cyclohexyl isothiocyanate (1.0 equiv.) in a suitable solvent like DMF, sodium azide (1.2 equiv.) is added.

-

Reaction Conditions. The reaction mixture is stirred at room temperature or heated (e.g., to 80 °C) for several hours. The reaction can be monitored by TLC.

-

Work-up and Purification. After completion, the reaction mixture is poured into water and acidified with HCl. The precipitated product is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization.

Cycloaddition Reactions

The C=N and C=S double bonds of the isothiocyanate group can participate in cycloaddition reactions, providing access to a variety of heterocyclic scaffolds. A notable example is the [3+2] cycloaddition with nitrile oxides to form 1,4,2-oxathiazoles, which can be unstable and rearrange.[7]

General Scheme for [3+2] Cycloaddition

Caption: [3+2] Cycloaddition of cyclohexyl isothiocyanate.

Applications in Drug Discovery and Agrochemicals